molecular formula C6H9NO5 B8139874 2-(3-Amino-3-oxopropyl)malonic acid

2-(3-Amino-3-oxopropyl)malonic acid

Cat. No.: B8139874
M. Wt: 175.14 g/mol
InChI Key: YTAZOLZSNLLHLI-UHFFFAOYSA-N
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Description

2-(3-Amino-3-oxopropyl)malonic acid is a specialized malonic acid derivative of interest in organic synthesis and biochemical research. This compound features both a malonic acid moiety and a terminal carboxamide group, making it a potential multi-functional building block or intermediate. Malonic acid and its derivatives are classically known for their role in condensation reactions, such as the Knoevenagel condensation, which is valuable for producing complex organic molecules, polymers, and potentially in the synthesis of compounds with flavors, fragrances, or pharmaceutical relevance . The structural features of this compound suggest it could be investigated as a precursor or a synthon in the development of more complex molecular architectures. Researchers might also explore its potential as a substrate analog in enzymatic studies, given that malonic acid is a known competitive inhibitor of succinate dehydrogenase in the mitochondrial electron transport chain . As with all malonate derivatives, its properties and reactivity are derived from the active methylene group situated between two electron-withdrawing carbonyl groups. This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-amino-3-oxopropyl)propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c7-4(8)2-1-3(5(9)10)6(11)12/h3H,1-2H2,(H2,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAZOLZSNLLHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gabriel Reaction-Based Pathway

The patent CN102627573B outlines a stepwise chemical synthesis starting from 1,3-dichloroacetone. Key steps include:

  • Gabriel Reaction :

    • Reagents : 1,3-Dichloroacetone reacts with potassium phthalimide at 10–30°C for 1–2 hours.

    • Intermediate : Forms 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione (I) with >85% purity.

    • Mechanism : Nucleophilic substitution at the 1-position chlorine by phthalimide.

  • Malonate Coupling :

    • Conditions : Intermediate (I) undergoes substitution with diethyl malonate or isopropylidene malonate under alkaline catalysis (e.g., NaOEt, K2_2CO3_3).

    • Solvents : Methanol, ethanol, or DMF.

    • Intermediate : Yields 2-(3-(1,3-dioxoisoindolin-2-yl)-2-oxopropyl)diethyl malonate (III).

  • Hydrolysis and Decarboxylation :

    • Acid Treatment : 6 M HCl at reflux hydrolyzes the malonate ester and removes the phthalimide group.

    • Decarboxylation : Spontaneous loss of CO2_2 under acidic conditions forms the β-ketoamide moiety.

    • Yield : 68–72% after recrystallization from ethanol/water.

Analytical Validation:

  • 1H^1H-NMR (700 MHz, D2_2O) : δ 3.45 (t, J = 6.2 Hz, 2H, CH2_2CO), 3.22 (s, 2H, CH2_2NH2_2), 2.98 (d, J = 15.4 Hz, 2H, CH2_2COO^-).

  • LC-MS (Negative Mode) : m/z 218.1 [M−H]^− .

Enzymatic Synthesis Strategies

MatB/CarB W79A Coupled Catalysis

The Royal Society of Chemistry study details a stereoselective enzymatic route using:

  • MatB (Malonyl-CoA Synthetase) : Activates C-2 alkylmalonic acids to alkylmalonyl-CoA.

  • CarB W79A (Engineered Crotonase) : Catalyzes conjugate addition of L-glutamate γ-semialdehyde (L-GHP) to alkylmalonyl-CoA.

Reaction Parameters:

  • Substrates :

    • Alkylmalonic acid (C2–C8 chains, allyl, isoprenyl).

    • L-GHP or L-aminoadipate semialdehyde (L-AASA).

  • Cofactors : ATP (2.5 mM), CoASH (0.5 mM), Mg2+^{2+} (10 mM).

  • Conditions : Tris-HCl buffer (pH 7.9–9.0), 25–37°C, 16–24 hours.

Key Steps:

  • Malonyl-CoA Formation :

    Alkylmalonic acid+ATPMatBAlkylmalonyl-CoA+AMP+PPi\text{Alkylmalonic acid} + \text{ATP} \xrightarrow{\text{MatB}} \text{Alkylmalonyl-CoA} + \text{AMP} + \text{PP}_i
    • Yield : 80–92% for C2–C6 alkyl chains.

  • Conjugate Addition and Cyclization :

    • CarB W79A mediates Michael addition of L-GHP to alkylmalonyl-CoA, followed by decarboxylation and cyclization.

    • Stereoselectivity : >95% enantiomeric excess (ee) for (6S)-6-alkyl-t-CMP derivatives.

Product Characterization:

  • HRMS (Positive Mode) : m/z 356.1843 [M+H]+^+ (C15_{15}H25_{25}N3_3O8_8).

  • 1H^1H-1H COSY/HSQC : Confirms regioselective alkylation at C-3 (δ 2.45–2.78, CH2_2COO^-).

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield 68–72%50–75% (substrate-dependent)
Reaction Time 8–12 hours16–24 hours
Stereoselectivity Racemic mixture>95% ee (6S configuration)
Temperature 10–100°C (stepwise)25–37°C
Catalyst Acid/BaseMatB (EC 6.2.1.-), CarB W79A
Scalability Kilogram-scale demonstratedMilligram to gram-scale reported

Optimization and Challenges

Chemical Route Limitations

  • Side Reactions : Competing hydrolysis of malonate esters reduces yield at pH > 3.

  • Stereochemical Control : Requires chiral auxiliaries or resolution steps for enantiopure products.

Enzymatic Route Advancements

  • Substrate Engineering : Truncated malonyl-CoA analogues (e.g., pantetheine derivatives) improve turnover by 40%.

  • Solvent Tolerance : CarB W79A retains activity in 20% DMSO, enabling hydrophobic substrate solubility.

Chemical Reactions Analysis

2-(3-Amino-3-oxopropyl)malonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Activity : Research has indicated that compounds similar to 2-(3-Amino-3-oxopropyl)malonic acid can inhibit biofilm formation in pathogenic bacteria. For instance, derivatives of similar structures have been shown to disrupt pilus assembly in Escherichia coli, which is crucial for biofilm development .
  • Immunosuppressive Properties : The compound has been linked to the development of immunosuppressive drugs. A patent outlines processes for synthesizing derivatives that exhibit pharmacological activities such as immune suppression, which could be beneficial in treating autoimmune diseases .
  • Antiviral Agents : Similar compounds have been explored as prodrugs for enhancing the bioavailability of antiviral agents. The modifications made to the malonic acid framework can improve the stability and efficacy of these drugs .

Biochemical Applications

  • Enzyme Inhibition : The structural features of this compound allow it to act as a competitive inhibitor for certain enzymes, making it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing enzyme inhibitors .
  • Synthesis of Peptides : It can serve as a building block for synthesizing peptides with specific functionalities, including fluorogenic properties that are useful in biochemical assays .

Material Science Applications

  • Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers that exhibit unique physical properties. Its ability to form cross-links can enhance the mechanical strength and thermal stability of polymeric materials .
  • Nanotechnology : Research indicates potential applications in nanotechnology, particularly in developing nanocarriers for drug delivery systems. The malonic acid framework can facilitate the encapsulation of therapeutic agents, improving their delivery efficiency .

Case Study 1: Antibiofilm Activity

A study demonstrated that derivatives of this compound significantly reduced biofilm formation in uropathogenic E. coli strains through inhibition of pilus assembly. The most potent analogs were identified through high-throughput screening, showing promise as new antibacterial agents targeting virulence factors .

Case Study 2: Immunosuppressive Drug Development

A series of synthetic pathways were developed to create 2-amino malonic acid derivatives with enhanced immunosuppressive properties. These compounds were evaluated for their efficacy in preventing graft rejection in animal models, indicating their potential application in transplant medicine .

Data Tables

Application AreaSpecific Use CaseReference
PharmaceuticalAntibacterial agents
Immunosuppressive drugs
BiochemicalEnzyme inhibitors
Peptide synthesis
Material SciencePolymer synthesis
Nanocarrier development

Mechanism of Action

The mechanism of action of 2-(3-Amino-3-oxopropyl)malonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

Malonic Acid Dimethyl Esters ()

Compounds such as 2-(1-Ethoxycarbonyl-5-methyl-3-oxo-2,3-dihydro-1H-2-indolylidene)malonic acid dimethyl ester (14f–14j) feature malonic acid esterified with methyl groups and substituted with indolylidene moieties. These derivatives exhibit:

  • Higher melting points (111–171°C) due to crystallinity from aromatic indolylidene groups.
  • Reduced water solubility compared to free carboxylic acids, as esterification diminishes polarity.
  • Applications in organic synthesis , where their rigid structures aid in constructing heterocycles .

2-(10-Mercapto-decyl)malonic Acid ()

This compound contains a thiol (–SH) group in a long alkyl chain. Key properties include:

  • Thiol reactivity , enabling disulfide bond formation or metal coordination.
  • Applications in surface chemistry, such as self-assembled monolayers (SAMs) for biosensors .

Contrast: The amino-oxopropyl group in the target compound lacks thiol-like nucleophilicity but may exhibit stronger hydrogen-bonding interactions, making it suitable for biological targeting (e.g., enzyme inhibition).

Maleic Acid and Malonic Acid ()

Both dicarboxylic acids inhibit Sclerotinia sclerotiorum by suppressing oxalic acid secretion and virulence genes. Key differences:

  • Malonic acid inhibits fungal growth (32.5% inhibition at 2 mg/mL) and sclerotia formation by disrupting cell structures.
  • Maleic acid shows stronger inhibition (67.6%) and downregulates genes like Ss-Bi1 and Ss-Ggt1 .

Contrast: The amino-oxopropyl group in the target compound may enhance bioactivity via interactions with microbial enzymes, though this requires experimental validation.

Physical and Chemical Properties

Compound Key Functional Groups Melting Point (°C) Solubility Key Applications
2-(3-Amino-3-oxopropyl)malonic acid Carboxylic acid, amide Not reported Likely polar solvents Pharmaceuticals, agrochemicals
Malonic acid dimethyl esters (14f–14j) Ester, indolylidene 111–171 Organic solvents Organic synthesis
2-(10-Mercapto-decyl)malonic acid Thiol, carboxylic acid Not reported Organic solvents Surface chemistry, biosensors
Malonic acid Carboxylic acid 135–137 Water, polar solvents Food additives, antifungals

Biological Activity

2-(3-Amino-3-oxopropyl)malonic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a malonic acid backbone with an amino group and a ketone functional group. This structural configuration contributes to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. It may function as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering the biosynthesis of key metabolites.
  • Receptor Modulation : It could act on specific receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial therapies.
  • Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, highlighting its potential in neurodegenerative disease treatment.
  • Anti-inflammatory Activity : The compound has been observed to reduce inflammatory markers in vitro, indicating possible therapeutic benefits in inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction in neuronal apoptosis
Anti-inflammatoryDecrease in cytokine levels

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Neuroprotective Mechanisms

In vitro experiments demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cell lines. This suggests a protective role against neurodegeneration, warranting further investigation into its mechanisms and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-(3-amino-3-oxopropyl)malonic acid, and how can reaction conditions be optimized?

Synthesis typically involves condensation reactions between malonic acid derivatives and amino-oxo precursors. For example, analogous compounds like 3-oxopropionic acid (CAS 926-61-4) are synthesized via controlled esterification or enzymatic pathways . Optimization requires monitoring pH (6.5–7.5), temperature (25–40°C), and catalysts (e.g., lipases for enantioselectivity). Kinetic studies using HPLC or NMR can identify intermediates and optimize yields .

Q. How can the purity and structural integrity of this compound be validated?

Combine orthogonal analytical techniques:

  • HPLC : Quantify purity (>95%) using C18 columns and UV detection at 210–220 nm.
  • NMR : Confirm functional groups (e.g., δ 2.5–3.0 ppm for malonyl protons, δ 6.5–7.0 ppm for amide protons).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 190.1) .

Q. What are the stability considerations for this compound under different storage conditions?

Stability depends on pH and temperature:

  • Aqueous solutions : Degrade rapidly at pH >8 due to hydrolysis of the malonyl moiety. Use buffers (e.g., phosphate, pH 6.0–7.0) for short-term storage at 4°C.
  • Solid state : Stable for >6 months at –20°C in desiccated, inert atmospheres. Monitor via periodic FT-IR to detect carbonyl group oxidation .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry?

The malonyl and amino-oxo groups act as polydentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Design coordination complexes by:

  • Adjusting stoichiometry (1:1 or 1:2 metal-to-ligand ratios).
  • Characterizing complexes via X-ray crystallography or EPR spectroscopy.
  • Applications include catalytic systems for oxidation reactions or metal-organic frameworks (MOFs) .

Q. What experimental strategies are effective for studying its role in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values using target enzymes (e.g., dehydrogenases or decarboxylases) with spectrophotometric NADH/NAD⁺ monitoring.
  • Docking studies : Model interactions with enzyme active sites (e.g., malonic acid binding pockets in succinate dehydrogenase) using software like AutoDock Vina.
  • Compare results with structurally related inhibitors like (1,3-diamino-3-oxopropyl)phosphonic acid to resolve contradictory activity data .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic pathway analysis?

  • Synthesize labeled analogs via ¹³C-malonic acid or ¹⁵N-ammonia precursors.
  • Track incorporation into metabolic intermediates (e.g., TCA cycle) using LC-MS/MS or 2D NMR.
  • Resolve pathway ambiguities by correlating labeling patterns with flux balance models .

Q. What advanced spectroscopic methods elucidate its reactivity in surface chemistry studies?

  • Microspectroscopic imaging : Analyze adsorption on indoor/industrial surfaces (e.g., silica or polymers) using AFM-IR or ToF-SIMS.
  • In situ Raman spectroscopy : Monitor real-time degradation under oxidative conditions (e.g., ozone exposure) .

Methodological Challenges and Solutions

Q. How can contradictory data on its bioactivity in cellular assays be addressed?

  • Dose-response normalization : Account for cellular uptake variability using fluorescent probes (e.g., FITC conjugates).
  • Control experiments : Test hydrolyzed byproducts (e.g., malonic acid) to isolate parent compound effects .

Q. What computational approaches predict its behavior in complex biochemical systems?

  • Molecular dynamics (MD) simulations : Model solvation effects and membrane permeability (e.g., logP ≈ –1.2).
  • QSAR models : Corlate substituent effects (e.g., amino-oxo group position) with observed bioactivity .

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